molecular formula C26H26FNO4 B11377031 N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11377031
M. Wt: 435.5 g/mol
InChI Key: JRWQGXJWHBMRHI-UHFFFAOYSA-N
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Description

  • This compound is a mouthful, so let’s break it down. The systematic name reveals its structure:
    • N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
  • It belongs to the class of amides and contains a furochromone core.
  • The fluorine substitution on the phenyl ring and the tetramethyl groups confer unique properties.
  • Its molecular formula is C₂₄H₂₆FNO₄ .
  • Preparation Methods

    • Synthetic Routes :
      • One approach involves acylation of the corresponding amine with 3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl chloride .
      • Alternatively, it can be synthesized via esterification followed by amidation .
    • Reaction Conditions :
      • These reactions typically occur under anhydrous conditions using suitable solvents (e.g., dichloromethane, toluene).
      • Temperature ranges from room temperature to reflux .
    • Industrial Production :
      • Limited information is available on industrial-scale production. Research labs often synthesize it for specific studies.
  • Chemical Reactions Analysis

    • Reactions :
      • It can undergo hydrolysis , reduction , and substitution reactions.
    • Common Reagents and Conditions :
      • Hydrolysis : Acid or base catalysis.
      • Reduction : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
      • Substitution : Thionyl chloride (SOCl₂) for acyl chloride formation.
    • Major Products :
      • Hydrolysis yields the corresponding carboxylic acid .
      • Reduction leads to the primary amine .
      • Substitution forms the acyl chloride .
  • Scientific Research Applications

    • Chemistry :
      • Used as a building block for more complex molecules.
    • Biology and Medicine :
      • Limited studies, but potential as a pharmacophore due to its unique structure.
    • Industry :
      • Not widely applied industrially yet.
  • Mechanism of Action

    • Targets :
      • It may interact with enzymes , receptors , or cellular pathways .
    • Pathways :
      • Further research needed to elucidate specific mechanisms.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C26H26FNO4

    Molecular Weight

    435.5 g/mol

    IUPAC Name

    N-[2-(2-fluorophenyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

    InChI

    InChI=1S/C26H26FNO4/c1-14-17(4)31-24-16(3)25-21(13-20(14)24)15(2)19(26(30)32-25)9-10-23(29)28-12-11-18-7-5-6-8-22(18)27/h5-8,13H,9-12H2,1-4H3,(H,28,29)

    InChI Key

    JRWQGXJWHBMRHI-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=C4F)C)C)C

    Origin of Product

    United States

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